diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS: 864926-81-8) is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a benzo[d]thiazole-6-carboxamido group and two ester moieties. Its molecular formula is C₂₁H₂₁N₃O₅S₂, with a molar mass of 459.54 g/mol . This compound is of interest in medicinal chemistry and materials science due to its hybrid architecture, which combines electron-rich and electron-deficient regions.
Properties
IUPAC Name |
diethyl 2-(1,3-benzothiazole-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-28-20(26)17-13-7-8-24(21(27)29-4-2)10-16(13)31-19(17)23-18(25)12-5-6-14-15(9-12)30-11-22-14/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQZTCBIWZCWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (referred to as DBTHD) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DBTHD is characterized by a complex structure that includes:
- Thieno[2,3-c]pyridine core : This bicyclic structure is known for various biological activities.
- Benzo[d]thiazole moiety : This component is associated with antimicrobial and anticancer properties.
- Dicarboxylate functional groups : These enhance solubility and bioactivity.
The molecular formula for DBTHD is CHNOS, and its molecular weight is approximately 378.43 g/mol.
Antiviral Activity
DBTHD has shown promising antiviral properties. A study highlighted its efficacy against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), indicating potential as an antiviral agent. The compound's mechanism involves inhibition of viral replication pathways, possibly through interference with viral DNA synthesis .
Anticancer Properties
Research indicates that compounds similar to DBTHD exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the benzo[d]thiazole group have been evaluated for their ability to inhibit cell proliferation in human cancer cells. The mechanism typically involves the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Recent studies have also suggested neuroprotective properties for DBTHD-like compounds. The presence of the thieno[2,3-c]pyridine structure has been linked to neuroprotection in models of ischemia/reperfusion injury. These compounds demonstrated the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells .
The biological activity of DBTHD can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication and tumor progression.
- Modulation of Signaling Pathways : It could modulate pathways related to apoptosis and cell survival.
- Antioxidant Properties : By scavenging ROS, DBTHD may protect cells from oxidative damage.
Case Study 1: Antiviral Efficacy
A series of experiments demonstrated that DBTHD effectively inhibited HSV replication in vitro. The compound was tested at various concentrations, revealing an IC50 value indicating potent antiviral activity comparable to standard antiviral drugs .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assay against human cancer cell lines (e.g., HeLa, MCF-7), DBTHD exhibited significant growth inhibition with an IC50 value lower than many existing chemotherapeutic agents. The study concluded that the compound induces apoptosis through mitochondrial pathways .
Summary of Biological Activities
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step reactions that incorporate key heterocyclic components. The compound's structure features a benzo[d]thiazole moiety that is known for contributing to its biological activity. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times, making the process more efficient .
Biological Activities
Antimicrobial Properties:
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine have been tested against various bacterial strains and have shown promising results in inhibiting growth .
Anticancer Activity:
Benzothiazole derivatives are also being explored for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific pathways involved in cell proliferation . The structural features of diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine may enhance its efficacy as an anticancer agent.
Insecticidal Properties:
The compound has been evaluated for its insecticidal effects against mosquito species such as Anopheles arabiensis. Its application in vector control highlights its potential role in public health initiatives aimed at combating mosquito-borne diseases .
Case Studies
-
Antimicrobial Activity Study:
A study conducted on benzothiazole analogues demonstrated their effectiveness against various pathogens. The results indicated that modifications to the benzothiazole structure could lead to enhanced antimicrobial activity. Diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine was included in this study and showed promising activity against resistant strains . -
Cancer Research Application:
In a recent investigation into the anticancer properties of benzothiazole derivatives, diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine was tested for its ability to inhibit tumor growth in vitro. The findings suggested a significant reduction in cell viability among treated cancer cell lines compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing its thieno[2,3-c]pyridine backbone or functional group motifs. Key differences lie in substituents, synthesis methods, and physicochemical properties.
Diethyl 2-Amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS: 24237-51-2)
- Molecular Formula : C₁₃H₁₆N₂O₄S
- Molar Mass : 312.35 g/mol
- Key Differences : Lacks the benzo[d]thiazole-6-carboxamido group, instead bearing a primary amine at position 2.
- Significance: The amino group enhances nucleophilicity, making it a precursor for further functionalization. Its simpler structure allows easier synthesis but reduces steric bulk compared to the target compound .
Ethyl 6-Boc-2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 24264-33-3)
- Molecular Formula : C₁₆H₂₂N₂O₄S
- Molar Mass : 338.42 g/mol
- Key Differences : Features a tert-butoxycarbonyl (Boc)-protected amine and a single ester group. The Boc group improves solubility in organic solvents, facilitating purification .
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
- Molecular Formula : C₂₈H₂₅N₅O₇
- Molar Mass : 559.54 g/mol
- Key Differences: Replaces the thienopyridine core with an imidazo[1,2-a]pyridine system. Reported yield: 51%; mp: 243–245°C .
6-(Methylsulfonyl)-N-(Pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
- Molecular Formula : C₁₄H₁₃N₃O₂S₂
- Molar Mass : 335.41 g/mol
- Key Differences: Shares the benzo[d]thiazole motif but lacks the thienopyridine scaffold. The methylsulfonyl group increases polarity, impacting bioavailability .
Table 1: Key Properties of Target Compound and Analogs
Functional Group Impact on Properties
- Electron-Withdrawing Groups (EWGs) : The benzo[d]thiazole and ester groups in the target compound may stabilize charge-transfer interactions, relevant in optoelectronic applications.
- Steric Effects : The bulky benzo[d]thiazole substituent could hinder crystallization, explaining the lack of reported melting points compared to smaller analogs like Compound 1l .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound?
The compound is typically synthesized via multi-step reactions involving condensation and cyclization. For example, the benzo[d]thiazole-6-carboxamido moiety can be introduced through a coupling reaction between a carboxylic acid derivative and an amine-functionalized thienopyridine intermediate. Key steps include:
- One-pot reactions for constructing the dihydrothieno[2,3-c]pyridine core (e.g., using ethyl cyanoacetate and aldehydes) .
- Schiff base condensation for functionalizing the amine group, as demonstrated in analogous thienopyridine derivatives .
- Purification via flash chromatography with ethyl acetate/petroleum ether mixtures (common yields: 54–70%) .
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and analytical techniques is used:
- NMR spectroscopy : 1H and 13C NMR to confirm proton environments and carbon connectivity (e.g., δ 1.2–1.4 ppm for ethyl ester groups, δ 7.0–8.5 ppm for aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., observed vs. calculated mass discrepancies < 0.02%) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) for amide/ester functionalities .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
Yields are influenced by steric hindrance and reaction conditions. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during condensation . Example: A derivative with a tert-butyl group achieved 70% yield via slow addition of reagents at 0°C .
Q. How should researchers resolve contradictions in spectral data during characterization?
Contradictions often arise from dynamic molecular behavior (e.g., tautomerism). Solutions include:
- Variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts in amides) .
- 2D NMR techniques (HSQC, HMBC) to unambiguously assign overlapping signals .
- X-ray crystallography for definitive structural confirmation, though crystallization may require gradient sublimation .
Q. What functionalization strategies enhance bioactivity in related thienopyridine derivatives?
- Schiff base formation : Introducing 2-hydroxybenzaldehyde derivatives via condensation improves antioxidant activity (e.g., DPPH radical scavenging assays) .
- Antitubulin modifications : Adding trimethoxyphenyl groups mimics colchicine-site binding, as seen in derivatives with IC₅₀ values < 1 µM .
- Prodrug design : Ester-to-acid hydrolysis under physiological conditions enhances solubility and bioavailability .
Q. How are mechanistic studies designed to probe the compound’s biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
